(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound is known for its unique structural features, which include a pyrrolidine ring, a hydroxy group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available L-proline.
Protection: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Hydroxylation: The protected proline undergoes hydroxylation at the 3-position using a suitable oxidizing agent like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and automated purification systems to enhance yield and purity. The scalability of the process is crucial for large-scale production.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products:
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Free amine derivatives
Scientific Research Applications
(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the Boc-protected amine play crucial roles in binding to these targets, influencing their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
L-proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
(2S)-2-pyrrolidinecarboxylic acid: Another derivative of proline with different functional groups.
(2S)-3-hydroxy-2-pyrrolidinecarboxylic acid: A compound with a similar hydroxy group but lacking the Boc protection.
Uniqueness: (2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. This feature distinguishes it from other proline derivatives and makes it valuable in various chemical and pharmaceutical processes.
Properties
Molecular Formula |
C10H17NO5 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6?,7-/m0/s1 |
InChI Key |
JLDHXHPQMBNKMC-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O |
Origin of Product |
United States |
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